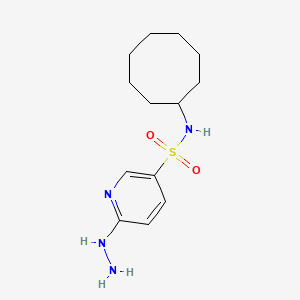

N-cyclooctyl-6-hydrazinylpyridine-3-sulfonamide

Overview

Description

N-cyclooctyl-6-hydrazinylpyridine-3-sulfonamide (CHPS) is an important organic compound with a wide range of applications in the fields of chemistry, biochemistry, and pharmacology. CHPS is a white crystalline powder that has been used for decades as a reagent for the synthesis of other organic compounds. It is also used as a catalyst in the synthesis of various drugs and pharmaceuticals, and as a ligand in biochemistry research. CHPS has been found to have a variety of biochemical and physiological effects, which makes it an important tool for scientists and researchers.

Scientific Research Applications

Carbonic Anhydrase Inhibitors

N-cyclooctyl-6-hydrazinylpyridine-3-sulfonamide has been studied for its potential as a carbonic anhydrase inhibitor. Scozzafava et al. (1999) investigated water-soluble sulfonamides as inhibitors of carbonic anhydrase isozymes, which play a critical role in physiological processes such as aqueous humor secretion in the eye. These inhibitors displayed strong intraocular pressure-lowering properties when applied topically, suggesting potential applications in antiglaucoma medications (Scozzafava et al., 1999).

Synthesis and Chemical Properties

Research has focused on the synthesis of various sulfonamide derivatives, including N-cyclooctyl-6-hydrazinylpyridine-3-sulfonamide. Rozentsveig et al. (2013) developed methods for the synthesis of N-(Imidazo[1,2‐a]pyridin‐3‐yl)‐ and N‐(Imidazo[2,1‐b][1,3]thiazol‐5‐yl)sulfonamides, demonstrating the chemical versatility and potential for creating diverse compounds with this structure (Rozentsveig et al., 2013).

Antimycobacterial Agents

Güzel et al. (2009) explored the use of sulfonamide derivatives as inhibitors of carbonic anhydrases from Mycobacterium tuberculosis. Their research indicated that these compounds could be effective as antimycobacterial agents, offering an alternate mechanism of action against tuberculosis (Güzel et al., 2009).

Anticancer and Antiviral Potential

Scozzafava and Supuran (2000) investigated N-morpholylthiocarbonylsulfenylamino aromatic/heterocyclic sulfonamides, including N-cyclooctyl-6-hydrazinylpyridine-3-sulfonamide, for their potential in cancer and viral treatments. These compounds showed promising results in inhibiting tumor cell growth and could have applications in antiviral therapies (Scozzafava & Supuran, 2000).

Sulfonamide Inhibitors in Therapeutic Patents

Gulcin and Taslimi (2018) reviewed the patent literature on sulfonamide inhibitors, highlighting their significance in various therapeutic areas. Sulfonamide compounds, including N-cyclooctyl-6-hydrazinylpyridine-3-sulfonamide, have been used in therapies against bacterial infections, cancer, glaucoma, and more (Gulcin & Taslimi, 2018).

properties

IUPAC Name |

N-cyclooctyl-6-hydrazinylpyridine-3-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N4O2S/c14-16-13-9-8-12(10-15-13)20(18,19)17-11-6-4-2-1-3-5-7-11/h8-11,17H,1-7,14H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCIAMGXUTMFFPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CCC1)NS(=O)(=O)C2=CN=C(C=C2)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

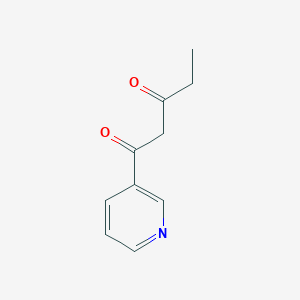

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

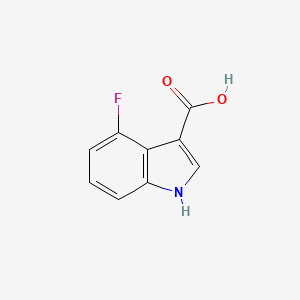

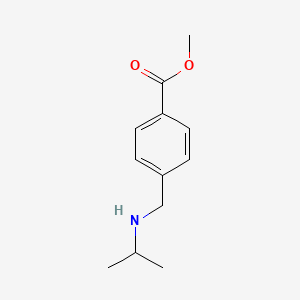

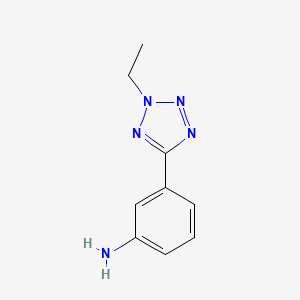

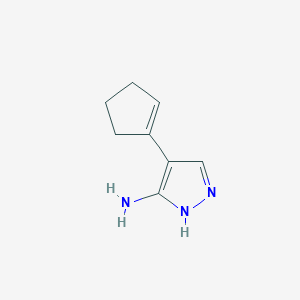

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-bromo-1-[2-(dimethylamino)ethyl]-2,3-dihydro-1H-indole-2,3-dione](/img/structure/B1437609.png)

amine](/img/structure/B1437616.png)

![2-[(1,2,3,4-Tetrahydroisoquinoline-2-carbonyl)amino]acetic acid](/img/structure/B1437620.png)

![2-[2-(Propan-2-yl)phenoxy]benzoic acid](/img/structure/B1437621.png)